Radiprodil

概要

説明

- NMDA(N-メチル-D-アスパラギン酸)受容体のGluN2Bサブユニットを選択的に標的とします。

- NMDA受容体は、中枢神経系におけるシナプス可塑性および興奮性神経伝達において重要な役割を果たしています。

- ラジプロジルは、さまざまな神経疾患、内分泌/代謝疾患、および皮膚/筋骨格系の疾患に潜在的な用途があります .

準備方法

- ラジプロジルの合成経路は独自のものでありますが、当初はゲデオン・リヒター製薬の化学工場で開発されました。

- 工業生産方法は、一般には公表されていません。

化学反応の分析

- ラジプロジルは主に薬理効果について研究されているため、特定の化学反応に関する詳細情報は限られています。

- 合成に使用される一般的な試薬および条件は、機密情報です。

- 合成中に生成される主要な生成物は、公表されていません。

科学研究における用途

- ラジプロジルの研究用途は、いくつかの分野にわたっています。

神経学: てんかんや神経障害性疼痛などの神経疾患の治療のための研究が行われています.

内分泌学/代謝学: 糖尿病関連神経障害における潜在的な用途。

皮膚科学および筋骨格系疾患: ラジプロジルは、あまり研究されていませんが、これらの分野に影響を与える可能性があります。

科学的研究の応用

Treatment of Epileptic Disorders

Infantile Spasms Syndrome (ISS)

Radiprodil has shown promise in treating infantile spasms syndrome, a severe form of epilepsy. In a clinical study involving three infants resistant to standard treatments (vigabatrin and prednisolone), this compound demonstrated a favorable safety profile and pharmacokinetics. Notably, one infant became spasm-free, while the others showed clinical improvements. Upon withdrawal of this compound, one infant maintained spasm-free status, indicating potential long-term benefits from the treatment .

GRIN Disorders

In a Phase 1B clinical trial focused on patients with gain-of-function GRIN disorders, this compound led to a median seizure reduction of 86%. This trial included 15 participants with various GRIN gene mutations, and while not all participants became seizure-free, significant reductions were noted alongside improvements in other clinical symptoms . These findings underscore this compound's potential as a therapeutic option for complex neurological conditions linked to specific genetic mutations.

Pharmacokinetic Studies

This compound's pharmacokinetic profile has been extensively studied to understand its absorption, distribution, metabolism, and excretion in pediatric populations. A multicenter study aimed at assessing the safety and tolerability of multiple doses of this compound indicated that plasma exposure increased linearly with dosage. This information is crucial for determining appropriate dosing regimens for different age groups .

Neuropathic Pain

Initially developed for neuropathic pain management, this compound underwent extensive testing in adult populations. However, development was halted due to insufficient efficacy in this area. Despite this setback, the studies conducted provided valuable data on the compound's safety and tolerability, which informed subsequent pediatric studies focusing on seizure disorders .

Antiparkinsonian Effects

Recent research has explored the antiparkinsonian effects of this compound when combined with other agents like Tozadenant. In preclinical models, this combination resulted in significant improvements in motor activity and disability associated with Parkinson’s disease symptoms . These findings suggest that this compound may have broader applications beyond seizure control.

Future Research Directions

Ongoing studies are evaluating the long-term safety and efficacy of this compound in various populations, particularly those with tuberous sclerosis complex (TSC) and focal cortical dysplasia (FCD). These investigations aim to establish optimal dosing strategies and assess the impact on both seizure frequency and overall quality of life metrics .

Data Summary Table

作用機序

- ラジプロジルは、GluN2Bサブユニットの負のアロステリックモジュレーターとして作用します。

- GluN2B部位に結合することにより、NMDA受容体の活性を低下させます。

- この調節は、シナプス可塑性、興奮毒性、および神経シグナル伝達に影響を与えます。

類似化合物の比較

- ラジプロジルは、GluN2Bを選択的に標的とする点で独自性があります。

- 類似化合物には、メマンチンやイフェンプロジルなどの他のNMDA受容体拮抗薬が含まれます。

類似化合物との比較

- Radiprodil’s uniqueness lies in its selective targeting of GluN2B.

- Similar compounds include other NMDA receptor antagonists like memantine and ifenprodil.

生物活性

Radiprodil is a selective allosteric modulator of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, primarily investigated for its potential in treating neurological disorders, particularly infantile spasm syndrome (ISS) and gain-of-function GRIN disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical efficacy, pharmacokinetics, and safety profile.

This compound acts as a negative allosteric modulator of the NR2B subunit of NMDA receptors. This modulation is significant because NMDA receptors play a crucial role in excitatory neurotransmission and synaptic plasticity. By selectively targeting the NR2B subunit, this compound can potentially reduce excessive neuronal excitability associated with various seizure disorders without the broad inhibitory effects seen with non-selective NMDA antagonists .

Infantile Spasm Syndrome (ISS)

Infantile spasm syndrome is a severe form of epilepsy characterized by spasms and developmental regression. Traditional treatments often have limited efficacy. This compound has shown promise in clinical trials:

- Phase 1B Clinical Trial : In a small cohort of three infants resistant to standard treatments (vigabatrin and prednisolone), this compound was administered for up to 34 days. Results indicated that one infant became spasm-free, while two others showed clinical improvements without achieving complete freedom from spasms. After discontinuation, the infant who became spasm-free maintained this status, while others required additional treatments due to worsening seizures .

- Pharmacokinetics : The pharmacokinetic profile of this compound was favorable, with linear increases in plasma exposure correlating with dosage. The starting dose was determined to be safe based on preclinical studies in juvenile rats .

GRIN Disorders

This compound has also been evaluated for its effects on patients with gain-of-function GRIN disorders:

- Phase 1B Trial Results : In a recent trial involving 15 patients, this compound reduced seizure frequency by a median of 86%. Notably, 71% of patients experienced at least a 50% reduction in motor seizures, with 43% achieving more than a 90% reduction . These results highlight the drug's potential as an effective treatment option for these rare genetic conditions.

Safety Profile

This compound has demonstrated a good safety profile across various studies. In trials involving infants and adults, it was well tolerated with minimal adverse effects reported. The pharmacokinetic modeling indicated that doses were within safe limits relative to observed adverse effects in preclinical studies .

Summary of Key Findings

特性

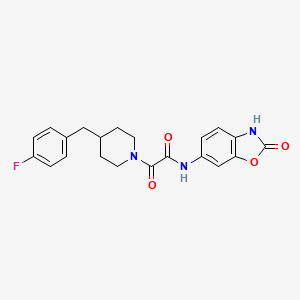

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGRZLGAQZPEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964297 | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496054-87-6 | |

| Record name | Radiprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radiprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADIPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。